2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate

描述

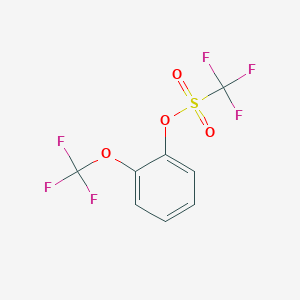

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a sulfonate ester featuring a phenyl ring substituted with a trifluoromethoxy (–OCF₃) group at the ortho position and a trifluoromethanesulfonate (–SO₃CF₃, triflate) group. This compound is notable for its electron-withdrawing substituents, which enhance the leaving group ability of the triflate moiety, making it valuable in organic synthesis as an intermediate for nucleophilic aromatic substitution or coupling reactions.

属性

分子式 |

C8H4F6O4S |

|---|---|

分子量 |

310.17 g/mol |

IUPAC 名称 |

[2-(trifluoromethoxy)phenyl] trifluoromethanesulfonate |

InChI |

InChI=1S/C8H4F6O4S/c9-7(10,11)17-5-3-1-2-4-6(5)18-19(15,16)8(12,13)14/h1-4H |

InChI 键 |

CBDRDVMEWMZWNS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C(=C1)OC(F)(F)F)OS(=O)(=O)C(F)(F)F |

产品来源 |

United States |

准备方法

Direct Triflation Using Trifluoromethanesulfonic Anhydride

A classical and widely used method involves the reaction of 2-(trifluoromethoxy)phenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent.

- Reagents: 2-(Trifluoromethoxy)phenol, trifluoromethanesulfonic anhydride (Tf2O), base (pyridine or DIPEA), anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).

- Conditions: Low temperature (0 °C to room temperature), inert atmosphere.

- Mechanism: The phenolic oxygen attacks the electrophilic sulfur of Tf2O, displacing triflate and forming the aryl triflate.

- A solution of 2-(trifluoromethoxy)phenol in anhydrous pyridine is cooled to 0 °C.

- Tf2O is added dropwise with stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours (up to 18 hours).

- The mixture is quenched with aqueous acid, extracted with organic solvent, washed, dried, and purified by chromatography.

This method provides high conversion and yields, often above 70%, depending on the substrate purity and reaction conditions.

Use of N-Phenyltrifluoromethanesulfonimide (PhNTf2) as Triflyl Source

An alternative triflation method employs N-phenyltrifluoromethanesulfonimide as a triflyl donor in the presence of a base.

- PhNTf2 reacts with the phenol in the presence of a base such as DIPEA.

- The reaction is typically performed in acetonitrile or dimethylformamide (DMF).

- The reaction is stirred at room temperature for extended periods (e.g., 18 hours).

- This approach can be advantageous for substrates sensitive to strongly electrophilic Tf2O.

- Chamber A: PhNTf2 (1.5 eq) and fluoride source.

- Chamber B: 2-(Trifluoromethoxy)phenol (1 eq), DIPEA (3 eq), acetonitrile.

- Reaction stirred at room temperature for 18 hours.

- Yield and conversion depend on solvent and fluoride source, with yields in the range of 40-70% reported.

Comparative Data Table of Preparation Methods

| Method | Reagents & Conditions | Temperature | Solvent(s) | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Direct triflation with Tf2O | Tf2O, pyridine or DIPEA, 2-(trifluoromethoxy)phenol | 0 °C to RT | DCM, THF, MeCN | 70-90 | Most common, high yield, requires dry conditions |

| PhNTf2-mediated triflation | N-Phenyltrifluoromethanesulfonimide, DIPEA | RT | MeCN, DMF | 40-70 | Milder, useful for sensitive substrates |

| Lithiation followed by triflation | n-BuLi, Tf2O, 2-bromoaryl precursor | -100 °C to RT | THF | 60-80 | Requires low temperature, sensitive to moisture |

Research Discoveries and Optimization Insights

- Solvent and base selection critically affect yields and selectivity. Aprotic solvents like dichloromethane and acetonitrile are preferred for direct triflation.

- Temperature control is essential to avoid decomposition or side reactions; low temperature addition of Tf2O improves selectivity.

- Use of fluoride sources in combination with PhNTf2 can enhance triflate formation efficiency.

- One-pot procedures combining triflation and subsequent cross-coupling have been developed to streamline synthesis.

- Alternative triflyl donors such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been explored but are less common for this specific compound.

化学反应分析

Types of Reactions

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The trifluoromethanesulphonate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the specific oxidation/reduction conditions. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.

科学研究应用

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is used in the modification of biomolecules for studying their functions and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulphonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethoxy groups into target molecules.

相似化合物的比较

Structural and Functional Analogues

2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate

- Structure : Replaces the trifluoromethoxy group with a trimethylsilyl (–Si(CH₃)₃) group.

- Synthesis : Efficient gram-scale preparation via silylation and triflation reactions, yielding a precursor for o-benzyne generation through fluoride-induced desilylation .

- Applications : Key intermediate in tandem thia-Fries rearrangements and cyclizations to form benzannulated heterocycles .

- Reactivity : The trimethylsilyl group stabilizes adjacent negative charges, facilitating benzyne formation, unlike the electron-withdrawing trifluoromethoxy group in the target compound.

4-Methylphenyl Trifluoromethanesulfonate

- Structure : Methyl substituent at the para position instead of trifluoromethoxy.

- Properties : Lower molecular weight (240.20 g/mol) and reduced electron-withdrawing effects compared to the target compound .

- Applications : Commercial reagent (purity >95%) for introducing methyl-substituted aryl triflates in cross-coupling reactions .

- Safety : Classified as hazardous (flammable and corrosive), requiring careful handling .

Methyl Trifluoromethanesulfonate

- Structure : Simplest triflate ester (methyl group instead of aryl).

- Reactivity : Highly electrophilic methylating agent due to the strong electron-withdrawing triflate group .

- Hazards : Corrosive (H314) and flammable (H226), with acute toxicity .

- Contrast : Lacks aromatic stabilization, making it unsuitable for aryl coupling reactions but ideal for alkylation.

Electronic and Steric Considerations

- Trifluoromethoxy (–OCF₃) : Strong electron-withdrawing effect enhances the leaving group ability of triflate, favoring SNAr reactions. The ortho substitution may introduce steric hindrance, affecting regioselectivity.

- Trimethylsilyl (–Si(CH₃)₃) : Sterically bulky but electronically stabilizing, enabling unique pathways like benzyne generation .

- Methyl (–CH₃) : Electron-donating nature reduces triflate reactivity, limiting utility in demanding electrophilic reactions .

生物活性

2-(Trifluoromethoxy)phenyl trifluoromethanesulphonate is a specialized organic compound notable for its unique trifluoromethoxy and trifluoromethanesulphonate functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an autotaxin inhibitor, which may have implications in treating various diseases, including cancer and inflammatory conditions.

Chemical Structure

The chemical structure of this compound features a phenyl ring substituted with a trifluoromethoxy group and a trifluoromethanesulphonate moiety. This configuration enhances its reactivity and biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Trifluoromethoxy)phenyl | C8H6F3O3S | Autotaxin inhibitor; potential antibacterial properties |

| 2-Amino-4-(trifluoromethoxy)phenyl | C8H7F3N2O3S | Exhibits significant biological activity as an autotaxin inhibitor |

Autotaxin Inhibition

Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in various physiological processes such as cell proliferation, migration, and survival. The inhibition of autotaxin by this compound can potentially lead to therapeutic benefits in conditions characterized by excessive LPA signaling, such as:

- Cancer : High levels of LPA are associated with tumor growth and metastasis.

- Fibrosis : LPA contributes to fibrotic processes in tissues.

- Inflammatory Diseases : LPA mediates inflammatory responses, making its inhibition beneficial in inflammatory conditions.

Antibacterial and Antifungal Properties

Preliminary studies indicate that this compound may also exhibit antibacterial and antifungal properties. While specific mechanisms of action remain to be fully elucidated, the presence of the trifluoromethoxy group is hypothesized to enhance the compound's interaction with microbial targets, potentially disrupting their cellular processes.

Study on Autotaxin Inhibition

A recent study evaluated the efficacy of this compound as an autotaxin inhibitor. The results demonstrated that the compound effectively reduced LPA levels in vitro, leading to decreased proliferation of cancer cell lines. The IC50 values indicated a strong binding affinity to autotaxin, suggesting its potential as a therapeutic agent for cancer treatment .

Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, this compound was tested against various bacterial and fungal strains. Results showed significant inhibitory effects on growth, particularly against Gram-positive bacteria. Further investigations are required to determine the precise mechanisms underlying these antimicrobial effects.

常见问题

Q. What precautions are critical when handling this compound in electrophilic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。